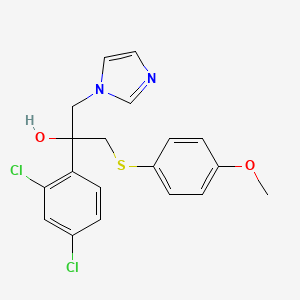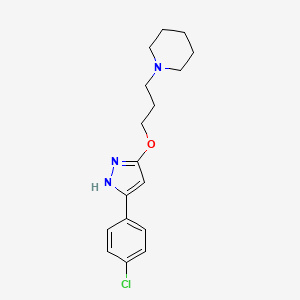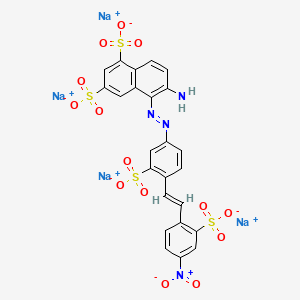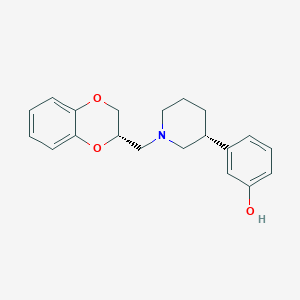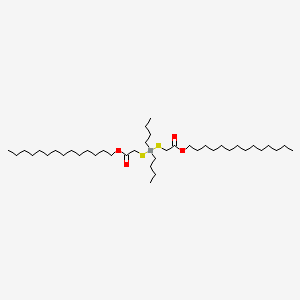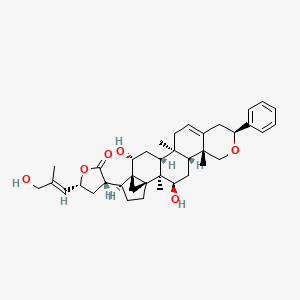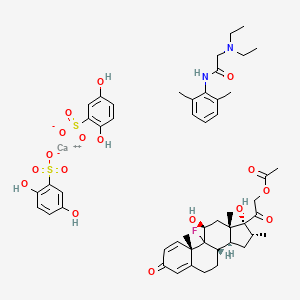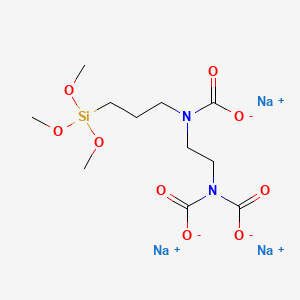
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt is a complex chemical compound with a unique structure that includes oxygen, nitrogen, silicon, and sodium atoms. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt involves multiple steps. One common method includes the reaction of appropriate silane precursors with diaza compounds under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 10-Oxa-2,5-diaza-9-silaundecanoic acid, 2,5-dicarboxy-9,9-dimethoxy-, sodium salt
- 3,3-Dimethoxy-2-Oxa-7,10-Diaza-3-Siladodecan-12-Amine
Uniqueness
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various scientific fields, distinguishing it from other similar compounds .
Properties
CAS No. |
71808-67-8 |
|---|---|
Molecular Formula |
C11H19N2Na3O9Si |
Molecular Weight |
420.33 g/mol |
IUPAC Name |
trisodium;N-carboxylato-N-[2-[carboxylato(3-trimethoxysilylpropyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O9Si.3Na/c1-20-23(21-2,22-3)8-4-5-12(9(14)15)6-7-13(10(16)17)11(18)19;;;/h4-8H2,1-3H3,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
InChI Key |
ROKNGIPGMZTRHW-UHFFFAOYSA-K |
Canonical SMILES |
CO[Si](CCCN(CCN(C(=O)[O-])C(=O)[O-])C(=O)[O-])(OC)OC.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


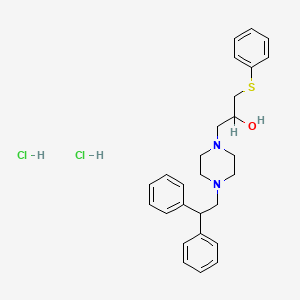
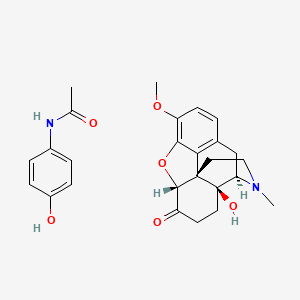
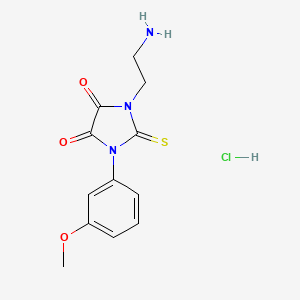
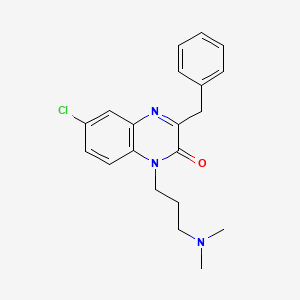
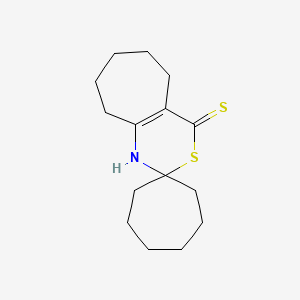
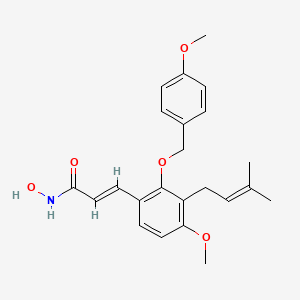
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
